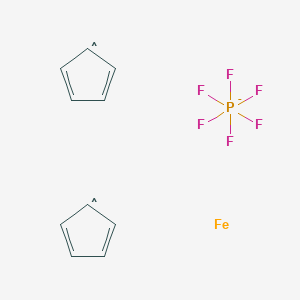
CERIUM MOLYBDENUM OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium Molybdenum Oxide is a cerium salt form of molybdate . It is an important family of materials used as inorganic pigments in paints, plastics, ceramics, and also in catalysis . Cerium molybdenum oxide species are expected to play an active role in industrial cerium molybdenum tellurium oxide acrylonitrile catalyst .
Synthesis Analysis
Cerium Molybdenum Oxide can be synthesized by the Pechini method . This method uses glycerol as a polyol and is suitable for synthesizing nanoparticles of small size from 4 to 65 nm at a concentration from micromolar to nanomolar .Molecular Structure Analysis
Cerium Molybdenum Oxide has a complex structure. A detailed X-ray photoelectron, i.r., and Raman spectral study has been made of Ce2(MoO4)3 and five novel cerium molybdenum oxides . The cerium molybdates consist of highly irregular or mixed polyhedral arrangements with Mo–O bond strengths .Chemical Reactions Analysis
Cerium Molybdenum Oxide species are expected to play an active role in an industrial cerium molybdenum tellurium oxide acrylonitrile catalyst . The photoemission results add to the few existing previous data concerning cerium compounds and confirm the valence distribution in the compounds .Physical And Chemical Properties Analysis
Cerium Molybdenum Oxide exhibits good thermal stability . The addition of Mo to Ce is an efficient strategy to increase the acidity . The main factor influencing fructose conversion is an adequate combination of the acid sites .Wissenschaftliche Forschungsanwendungen
Heterogeneous Oxidation Catalysis
Cerium Molybdenum Oxide is widely recognized for its role in heterogeneous oxidation catalysis. The incorporation of cerium into catalyst systems enhances selectivity, activity, and stability due to cerium’s redox activity. This has led to its use in selective oxidation, combustion, NOx remediation, and the production of sustainable chemicals and materials from bio-based feedstocks .
Electrochemical Applications
The electrochemical properties of Cerium Molybdenum Oxide make it suitable for use in solid oxide fuel cell anodes and high-capacity reversible lithium-ion battery anodes. Its unique electronic conductivity and resistance to coking and sulfur contamination are particularly beneficial for these applications .
Glass Technology
In the field of glass technology, Cerium Molybdenum Oxide contributes to the development of glasses with improved mechanical properties and stability. Its low cost and unique chemical-physical characteristics are advantageous for producing high-quality glass products .
Photodynamic Therapy (PDT)
Cerium Molybdenum Oxide nanomaterials have shown potential in photodynamic therapy for treating various cancers, including neuroglioma, oral cancer, breast cancer, pancreatic cancer, prostate cancer, and melanoma. The material’s properties may enhance the effectiveness of PDT treatments .
Environmental and Sustainable Applications
The environmental applications of Cerium Molybdenum Oxide include its use as a catalyst in processes aimed at reducing pollution, such as NOx remediation. Additionally, its role in the production of sustainable chemicals highlights its importance in green chemistry initiatives .
Biomedical Applications
In biomedical research, Cerium Molybdenum Oxide nanoparticles, known as nanoceria, have been explored as catalytic antioxidants. They have shown promise in cell culture models and animal models of disease, indicating potential therapeutic applications .
Safety And Hazards
Cerium Molybdenum Oxide may cause eye irritation, conjunctivitis, ulceration, and corneal abnormalities . It may cause mild skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
Cerium Molybdenum Oxide futures have been introduced by CME Group, allowing you to forward hedge your molybdenum price risk using a centrally cleared, cash-settled financial instrument . Demand for Cerium Molybdenum Oxide is expected to grow, particularly from clean energy sectors such as wind, hydrogen, and other green technologies .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of cerium molybdenum oxide can be achieved through a solid-state reaction method.", "Starting Materials": [ "Cerium oxide (CeO2)", "Molybdenum oxide (MoO3)" ], "Reaction": [ "Mix the starting materials in stoichiometric amounts in a mortar and pestle.", "Transfer the mixture to a crucible and heat it in a furnace at 800-1000°C for several hours.", "Cool the resulting product to room temperature and grind it into a fine powder.", "Characterize the product using techniques such as X-ray diffraction, scanning electron microscopy, and energy-dispersive X-ray spectroscopy to confirm the formation of cerium molybdenum oxide." ] } | |
CAS-Nummer |
13454-70-1 |
Produktname |
CERIUM MOLYBDENUM OXIDE |
Molekularformel |
Ce2Mo3O12 |
Molekulargewicht |
760.04 |
Synonyme |
CERIUM MOLYBDENUM OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



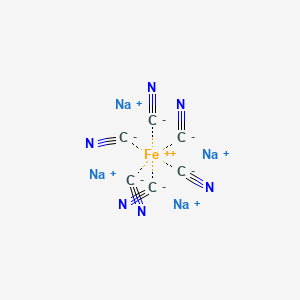
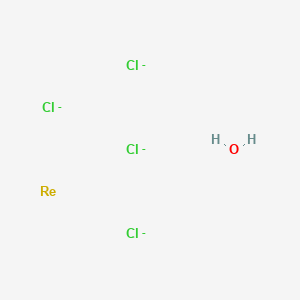
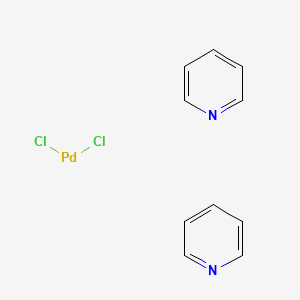
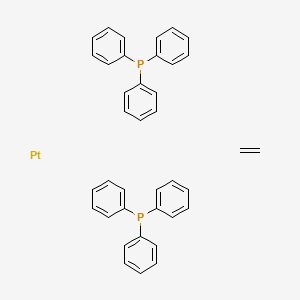
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
